molecular formula C15H9NO2 B8597267 4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile

4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile

Cat. No.: B8597267
M. Wt: 235.24 g/mol
InChI Key: WYUPDTVRGPHHOZ-UHFFFAOYSA-N
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Description

4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile is an organic compound that features a furan ring attached to a naphthalene core with a hydroxyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a furan derivative with a naphthalene derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products

    Oxidation: Formation of 4-(furan-3-yl)-7-oxonaphthalene-2-carbonitrile.

    Reduction: Formation of 4-(furan-3-yl)-7-hydroxynaphthalene-2-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The furan ring can participate in π-π stacking interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(furan-2-yl)-7-hydroxynaphthalene-2-carbonitrile
  • 4-(furan-3-yl)-6-hydroxynaphthalene-2-carbonitrile
  • 4-(furan-3-yl)-7-hydroxynaphthalene-1-carbonitrile

Uniqueness

4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile is unique due to the specific positioning of the furan ring and the hydroxyl group on the naphthalene core. This specific arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of both a hydroxyl and a nitrile group provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C15H9NO2

Molecular Weight

235.24 g/mol

IUPAC Name

4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile

InChI

InChI=1S/C15H9NO2/c16-8-10-5-12-7-13(17)1-2-14(12)15(6-10)11-3-4-18-9-11/h1-7,9,17H

InChI Key

WYUPDTVRGPHHOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(C=C2C3=COC=C3)C#N

Origin of Product

United States

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